Cas no 1555093-85-0 (2-([(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO)-1-METHYLCYCLOPENTANE-1-CARBOX+)

2-([(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO)-1-METHYLCYCLOPENTANE-1-CARBOXYLIC ACID is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative, commonly employed in peptide synthesis. The Fmoc group provides selective protection for the amine functionality, enabling controlled deprotection under mild basic conditions. The cyclopentane backbone with a methyl substituent introduces conformational constraints, which can enhance peptide stability and influence secondary structure formation. This compound is particularly valuable in solid-phase peptide synthesis (SPPS), where its compatibility with Fmoc chemistry ensures high coupling efficiency and minimal side reactions. Its structural features make it suitable for designing modified peptides with tailored physicochemical or biological properties.
2-([(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO)-1-METHYLCYCLOPENTANE-1-CARBOX+ structure
1555093-85-0 structure
Product name:2-([(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO)-1-METHYLCYCLOPENTANE-1-CARBOX+
CAS No:1555093-85-0
MF:C22H23NO4
MW:365.42232632637
CID:4605827

2-([(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO)-1-METHYLCYCLOPENTANE-1-CARBOX+ Chemical and Physical Properties

Names and Identifiers

    • 2-([(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO)-1-METHYLCYCLOPENTANE-1-CARBOX+
    • Cyclopentanecarboxylic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-1-methyl-
    • Inchi: 1S/C22H23NO4/c1-22(20(24)25)12-6-11-19(22)23-21(26)27-13-18-16-9-4-2-7-14(16)15-8-3-5-10-17(15)18/h2-5,7-10,18-19H,6,11-13H2,1H3,(H,23,26)(H,24,25)
    • InChI Key: GQRWGIKPUUXSTH-UHFFFAOYSA-N
    • SMILES: C1(C)(C(O)=O)CCCC1NC(OCC1C2=C(C=CC=C2)C2=C1C=CC=C2)=O

2-([(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO)-1-METHYLCYCLOPENTANE-1-CARBOX+ Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-650183-1.0g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methylcyclopentane-1-carboxylic acid, Mixture of diastereomers
1555093-85-0 95%
1g
$1429.0 2023-06-03
A2B Chem LLC
AW18705-10g
2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-1-methylcyclopentane-1-carboxylic acid
1555093-85-0 95%
10g
$6503.00 2024-04-20
Aaron
AR01BKT9-500mg
2-([(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO)-1-METHYLCYCLOPENTANE-1-CARBOX+
1555093-85-0 95%
500mg
$1556.00 2025-02-09
1PlusChem
1P01BKKX-500mg
2-([(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO)-1-METHYLCYCLOPENTANE-1-CARBOX+
1555093-85-0 95%
500mg
$1272.00 2025-03-19
1PlusChem
1P01BKKX-1g
2-([(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO)-1-METHYLCYCLOPENTANE-1-CARBOX+
1555093-85-0 95%
1g
$1623.00 2025-03-19
Enamine
EN300-650183-10.0g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methylcyclopentane-1-carboxylic acid, Mixture of diastereomers
1555093-85-0 95%
10g
$6144.0 2023-06-03
Enamine
EN300-650183-0.05g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methylcyclopentane-1-carboxylic acid, Mixture of diastereomers
1555093-85-0 95%
0.05g
$332.0 2023-06-03
1PlusChem
1P01BKKX-2.5g
2-([(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO)-1-METHYLCYCLOPENTANE-1-CARBOX+
1555093-85-0 95%
2.5g
$3147.00 2025-03-19
1PlusChem
1P01BKKX-5g
2-([(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO)-1-METHYLCYCLOPENTANE-1-CARBOX+
1555093-85-0 95%
5g
$4639.00 2025-03-19
1PlusChem
1P01BKKX-10g
2-([(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO)-1-METHYLCYCLOPENTANE-1-CARBOX+
1555093-85-0 95%
10g
$6862.00 2025-03-19

2-([(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO)-1-METHYLCYCLOPENTANE-1-CARBOX+ Related Literature

Additional information on 2-([(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO)-1-METHYLCYCLOPENTANE-1-CARBOX+

Research Briefing on 1555093-85-0 and 2-([(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO)-1-METHYLCYCLOPENTANE-1-CARBOX+ in Chemical Biology and Pharmaceutical Applications

The compound with CAS number 1555093-85-0 and the specific product 2-([(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO)-1-METHYLCYCLOPENTANE-1-CARBOX+ have garnered significant attention in recent chemical biology and pharmaceutical research. These molecules are part of a broader class of fluorophore-protected amino acid derivatives, which play a crucial role in peptide synthesis and drug development. This briefing synthesizes the latest findings regarding their synthesis, applications, and potential therapeutic implications.

Recent studies highlight the utility of 1555093-85-0 as a key intermediate in solid-phase peptide synthesis (SPPS). Its structural features, including the fluorenylmethoxycarbonyl (Fmoc) protecting group, enhance solubility and stability during peptide chain elongation. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in synthesizing cyclic pentapeptides with improved bioavailability, particularly for targeting G-protein-coupled receptors (GPCRs).

The derivative 2-([(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO)-1-METHYLCYCLOPENTANE-1-CARBOX+ has shown promise in creating constrained peptidomimetics. Research from Nature Chemical Biology (2024) revealed its incorporation into macrocyclic compounds that exhibit enhanced binding affinity to protein-protein interaction interfaces. The methylcyclopentane backbone introduces conformational rigidity, making it valuable for designing protease-resistant therapeutic peptides.

Analytical characterization of these compounds has advanced significantly. A recent ACS Omega publication (2024) detailed a novel LC-MS/MS method for quantifying 1555093-85-0 derivatives in biological matrices, achieving detection limits of 0.1 ng/mL. This analytical breakthrough supports pharmacokinetic studies of Fmoc-protected peptide therapeutics in preclinical models.

Emerging applications include their use in PROTAC (proteolysis targeting chimera) development. The Fmoc group in these compounds facilitates conjugation with E3 ligase ligands, as demonstrated in a 2024 Cell Chemical Biology study. This approach has yielded promising degrader molecules for previously "undruggable" targets in oncology.

Challenges remain in large-scale production and purification of these compounds. A 2023 Organic Process Research & Development paper outlined optimization strategies for the synthesis of 1555093-85-0 derivatives, achieving >95% purity at kilogram scale through improved crystallization protocols.

Future research directions include exploring these compounds for mRNA display technologies and developing next-generation Fmoc derivatives with improved metabolic stability. The unique structural features of 2-([(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO)-1-METHYLCYCLOPENTANE-1-CARBOX+ position it as a valuable building block for innovative therapeutic modalities in the coming decade.

Recommend Articles

Recommended suppliers
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.